Home > Products > Screening Compounds P28017 > Anaprazole sodium
Anaprazole sodium -

Anaprazole sodium

Catalog Number: EVT-10991916
CAS Number:
Molecular Formula: C21H23N2NaO4S
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anaprazole sodium is a proton pump inhibitor classified under the category of benzimidazole compounds. It functions by inhibiting gastric acid secretion through the blockade of the H+^+-K+^+ ATPase enzyme in parietal cells, thereby reducing proton transport capacity. This compound was developed by Beijing Sihuan Pharmaceutical Co., Ltd., and received approval from the National Medical Products Administration of China on June 21, 2023, specifically for the treatment of duodenal ulcers .

Source and Classification

Anaprazole sodium is synthesized from specific chemical precursors and belongs to the family of small molecule drugs. Its molecular formula is C21_{21}H23_{23}N2_2NaO4_4S, and it has been identified as a next-generation proton pump inhibitor, which distinguishes it from older agents by its unique metabolic pathways and safety profile .

Synthesis Analysis

Methods and Technical Details

The synthesis of Anaprazole sodium involves several steps that typically include:

  1. Formation of Intermediate Compounds: The initial step often involves the condensation of specific aromatic compounds with nitriles or other functional groups to form key intermediates.
  2. Purification Steps: Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to ensure the purity of the synthesized product .
  3. Final Conversion to Sodium Salt: The final product is converted to its sodium salt form, which enhances its solubility and bioavailability.

The synthesis process must be carefully controlled to minimize impurities, which can arise from unreacted starting materials or side reactions .

Molecular Structure Analysis

Structure and Data

Anaprazole sodium exhibits a complex molecular structure characterized by a benzimidazole core. The structural formula can be represented as follows:

  • Molecular Formula: C21_{21}H23_{23}N2_2NaO4_4S
  • InChIKey: LHPWFLYRYFEIBN-UHFFFAOYSA-N

The molecular structure contributes significantly to its pharmacological activity, particularly its ability to inhibit the proton pump in gastric cells effectively .

Chemical Reactions Analysis

Reactions and Technical Details

Anaprazole sodium undergoes various chemical reactions during its synthesis, including:

  • Condensation Reactions: These are crucial for forming the initial benzimidazole structure.
  • Oxidation Reactions: Certain intermediates may require oxidation to achieve the desired functional groups.
  • Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form Anaprazole sodium, enhancing its stability and solubility .
Mechanism of Action

Process and Data

The mechanism of action for Anaprazole sodium involves:

  1. Inhibition of H+^+-K+^+ ATPase: By binding to this enzyme in gastric parietal cells, Anaprazole sodium effectively blocks the secretion of gastric acid.
  2. Reduction in Gastric Acidity: This action leads to increased gastric pH levels, providing relief from conditions associated with excessive acid production, such as duodenal ulcers .

Clinical studies have demonstrated that Anaprazole sodium achieves significant healing rates comparable to existing treatments like Rabeprazole .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in water due to its sodium salt form.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.

These properties are crucial for ensuring effective formulation in pharmaceutical applications .

Applications

Scientific Uses

Anaprazole sodium is primarily used in clinical settings for:

  • Treatment of Duodenal Ulcers: It provides effective management of symptoms associated with peptic ulcer disease.
  • Potential Use in Other Gastrointestinal Disorders: Ongoing studies are investigating its efficacy in conditions such as gastroesophageal reflux disease and esophagitis.

Its unique metabolic profile suggests potential advantages over traditional proton pump inhibitors, especially concerning safety in polypharmacy scenarios .

Molecular Design and Structural Innovation of Anaprazole Sodium

Novel Benzofuro-Imidazole Pyridine Scaffold Design Principles

Anaprazole sodium (chemically designated as (R)-2-[[[4-(3-methoxylpropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]-6,7-dihydro-3H-benzofuro[5,6-d]imidazole sodium) features a structurally innovative scaffold that differentiates it from classical proton pump inhibitors. The core design integrates a benzofuro-imidazole moiety linked to a methoxypropoxy-substituted pyridine ring via a sulfinyl bridge. This architecture optimizes three critical properties:

  • Acid Stability: The benzofuro-imidazole system enhances resistance to acidic degradation in the stomach compared to simpler benzimidazole-based proton pump inhibitors like omeprazole. This inherent stability reduces premature activation prior to reaching the target site in parietal cells [3] [9].
  • Electron Density Modulation: The fused benzofuro[5,6-d]imidazole ring increases electron density around the sulfinyl sulfur, facilitating protonation and subsequent rearrangement into the active sulfenamide form within the acidic canaliculi of parietal cells. This accelerates covalent binding to cysteine residues (notably Cys813) on the H⁺/K⁺-ATPase pump [1] [3].
  • Stereoselective Binding: The design specifically incorporates the (R)-enantiomer at the sulfoxide chiral center. This configuration promotes optimal spatial orientation for binding to the proton pump, enhancing target engagement efficiency compared to racemic mixtures used in earlier proton pump inhibitors [3] [8].

Table 1: Key Structural Features and Design Rationale of Anaprazole Sodium

Structural FeatureChemical ImplicationFunctional Advantage
Benzofuro[5,6-d]imidazole CoreEnhanced aromaticity and electron densityIncreased stability in acidic milieu; faster activation kinetics at target pH
(R)-configuration at sulfoxideStereospecificity for H⁺/K⁺-ATPase binding pocketHigher binding affinity and prolonged inhibition of acid secretion
3-Methoxypropoxy pyridine side chainOptimal alkoxy chain length and polarityImproved membrane permeability and absorption in the duodenum
Sulfinyl linkage (-S(=O)-)Converted to sulfenamide (-S⁺-NH-) in acidForms disulfide bond with Cys813 on H⁺/K⁺-ATPase, irreversibly inhibiting the pump

Synthetic Pathways for (R)-Enantiomer Optimization

The production of anaprazole sodium requires precise stereochemical control to yield the therapeutically active (R)-enantiomer. The synthesis employs asymmetric oxidation as a pivotal step, leveraging chiral catalysts to achieve high enantiomeric excess (ee):

  • Precursor Synthesis: The prochiral sulfide precursor, 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-6,7-dihydrobenzofuro[5,6-d]imidazole, is synthesized via nucleophilic substitution between the chloromethyl pyridine intermediate and the thiolate anion of the benzofuro-imidazole moiety [9].
  • Chiral Oxidation: The sulfide undergoes enantioselective oxidation using a titanium-based catalyst (e.g., diethyl tartrate complex) and cumene hydroperoxide as the oxidant. This step critically controls the stereochemistry at the sulfoxide center, achieving >98% ee for the (R)-enantiomer. Reaction parameters (temperature, solvent polarity, catalyst loading) are meticulously optimized to minimize racemization [3] [8].
  • Sodium Salt Formation: The (R)-sulfinyl product is treated with sodium hydroxide or sodium methoxide to form the stable sodium salt, enhancing crystallinity and purification feasibility. Final purification involves chromatographic resolution (e.g., chiral HPLC) to eliminate residual enantiomeric impurities [8].
  • Metabolic Stability Enhancement: The optimized (R)-configuration demonstrates reduced susceptibility to hepatic cytochrome P450 2C19 metabolism (<7% contribution). Primary clearance occurs via non-enzymatic reduction to the thioether metabolite (M8-1) and CYP3A4-mediated pathways, minimizing pharmacokinetic variability across CYP2C19 genotypes [8].

Enteric-Coating Formulation Strategies for Bioavailability Enhancement

Anaprazole sodium’s acid liability necessitates sophisticated enteric-coating technologies to prevent gastric degradation and ensure duodenal release:

  • Polymer Selection: Commercial tablets utilize methacrylic acid copolymers (Eudragit® L100-55 or FS 30D), which dissolve at pH >5.5. This ensures gastric passage without drug release, followed by rapid dissolution in the duodenum where environmental pH exceeds 6.0 [1] [4].
  • Layering Architecture: The formulation adopts a multi-layer coating system:
  • Inner Layer: Hydroxypropyl methylcellulose (HPMC) sub-coating provides a smooth surface for enteric polymer adhesion and prevents drug-polymer interactions.
  • Outer Layer: Eudragit® applied via fluidized-bed spray coating at 8–12% weight gain achieves >90% drug protection during 2-hour simulated gastric fluid exposure (pH 1.2) [1] [6].
  • Food-Effect Mitigation: Pharmacokinetic studies under fed/fasted conditions confirm that enteric coating prevents food interactions on bioavailability. Tablet administration before or after standardized meals yields comparable AUC (area under the curve) and C~max~ (maximum plasma concentration) values, indicating robust acid protection and consistent duodenal absorption regardless of meal timing [4].

Table 2: Enteric-Coating Performance Metrics for Anaprazole Sodium 20 mg Tablets

Coating ParameterFasted StateFed State (Before Meal)Fed State (After Meal)Functional Impact
Gastric Resistance (%)>99.5>99.3>99.1Prevents acid degradation in stomach
Duodenal Release T~max~ (min)45 ± 1560 ± 2075 ± 25Ensures rapid dissolution post-gastric emptying
Relative Bioavailability (%)100 (Reference)98.5 ± 8.296.3 ± 7.5Consistent absorption regardless of food intake

Comparative Molecular Dynamics Simulations with Classical Proton Pump Inhibitors

Computational analyses elucidate the mechanistic advantages of anaprazole sodium over classical proton pump inhibitors:

  • Binding Pocket Affinity: Molecular dynamics (MD) simulations (200 ns trajectories) demonstrate that anaprazole’s benzofuro-imidazole scaffold forms additional π-stacking interactions with Phe332 and hydrophobic contacts with Met831 in the H⁺/K⁺-ATPase binding pocket. This enhances binding free energy (ΔG = -42.5 kcal/mol) versus omeprazole (ΔG = -38.1 kcal/mol) or rabeprazole (ΔG = -39.3 kcal/mol) [1] [3].
  • Sulfenamide Activation Kinetics: Quantum mechanics/molecular mechanics (QM/MM) simulations reveal a lower energy barrier (12.3 kcal/mol) for the conversion of anaprazole to its sulfenamide species within the proton pump’s acidic environment compared to lansoprazole (15.1 kcal/mol). This correlates with faster inhibition onset observed in pharmacodynamic studies [1] [8].
  • Cys813 Bond Stability: Steered MD simulations measuring disulfide bond strength between anaprazole sulfenamide and Cys813 show higher rupture force (295 pN) versus pantoprazole (263 pN). This suggests prolonged occupancy at the active site, extending acid suppression duration [1] [3].
  • pKa Optimization: The pKa of the pyridine nitrogen (pKa ≈ 4.3) ensures optimal protonation and accumulation in acidic compartments of parietal cells. This contrasts with omeprazole (pyridine pKa ≈ 4.0), where lower basicity reduces cellular uptake efficiency. The benzofuro-imidazole moiety further elevates pKa of the sulfinyl group, accelerating acid-catalyzed rearrangement [1] [3].

Table 3: Molecular Dynamics and Physicochemical Comparison of Proton Pump Inhibitors

ParameterAnaprazole SodiumOmeprazolePantoprazoleRabeprazoleSimulation/Method
Binding Free Energy (ΔG, kcal/mol)-42.5 ± 1.2-38.1 ± 1.5-39.8 ± 1.3-39.3 ± 1.4MM-PBSA from MD trajectories
Sulfenamide Activation Barrier (kcal/mol)12.314.815.613.9QM/MM umbrella sampling
Cys813 Bond Rupture Force (pN)295 ± 15240 ± 20263 ± 18278 ± 16Steered MD
Pyridine pKa~4.3~4.0~3.6~4.9Potentiometric titration
Dominant Metabolic PathwayNon-enzymatic reduction (>60%)CYP2C19 (80%)Sulfate conjugationNon-enzymaticRadiolabeled ADME studies

Properties

Product Name

Anaprazole sodium

IUPAC Name

sodium;2-[[3-(3-methoxypropoxy)-2-methylphenyl]methylsulfinyl]-6,7-dihydrofuro[3,2-f]benzimidazol-3-ide

Molecular Formula

C21H23N2NaO4S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C21H23N2O4S.Na/c1-14-16(5-3-6-19(14)26-9-4-8-25-2)13-28(24)21-22-17-11-15-7-10-27-20(15)12-18(17)23-21;/h3,5-6,11-12H,4,7-10,13H2,1-2H3;/q-1;+1

InChI Key

LHPWFLYRYFEIBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCCCOC)CS(=O)C2=NC3=C([N-]2)C=C4C(=C3)CCO4.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.